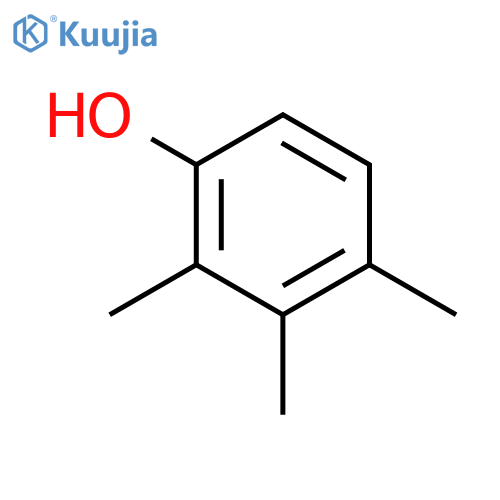Cas no 526-85-2 (2,3,4-Trimethylphenol)

2,3,4-Trimethylphenol structure
商品名:2,3,4-Trimethylphenol
CAS番号:526-85-2
MF:C9H12O
メガワット:136.190982818604
CID:370900
2,3,4-Trimethylphenol 化学的及び物理的性質
名前と識別子
-
- Phenol,2,3,4-trimethyl-
- 2,3,4-trimethylphenol
- 4-Hydroxy-1,2,3-trimethylbenzene
- 2,3,4-Trimethylphenol
-
計算された属性
- せいみつぶんしりょう: 136.08886
じっけんとくせい
- 密度みつど: 0.996±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 81 ºC
- ふってん: 236 ºC
- フラッシュポイント: 105.3±8.4 ºC,
- 屈折率: 1.5114 (estimate)
- ようかいど: 微溶性(2.2 g/l)(25ºC)、
- PSA: 20.23
2,3,4-Trimethylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T796755-25g |
2,3,4-Trimethylphenol |
526-85-2 | 25g |
$11618.00 | 2023-05-17 | ||
| TRC | T796755-10g |
2,3,4-Trimethylphenol |
526-85-2 | 10g |
$5201.00 | 2023-05-17 | ||
| TRC | T796755-2.5g |
2,3,4-Trimethylphenol |
526-85-2 | 2.5g |
$ 1200.00 | 2023-09-05 | ||
| TRC | T796755-1g |
2,3,4-Trimethylphenol |
526-85-2 | 1g |
$661.00 | 2023-05-17 | ||
| TRC | T796755-5g |
2,3,4-Trimethylphenol |
526-85-2 | 5g |
$2870.00 | 2023-05-17 |
2,3,4-Trimethylphenol 関連文献
-
1. Kinetics of the dienone–phenol rearrangement and basicity studies of some cyclohexa-2,5-dienonesMichael J. Hughes,Anthony J. Waring J. Chem. Soc. Perkin Trans. 2 1974 1043
-
2. Kinetics of the dienone–phenol rearrangement of some 4,4-dimethylcyclohexa-2,5-dienonesK. L. Cook,A. J. Waring J. Chem. Soc. Perkin Trans. 2 1973 88
-
3. Aromatic hydroxylation by O(3 P) atoms on γ-radiolysis of liquid carbon dioxide solutions of alkylbenzenesAkira Hori,Hiroyuki Matsumoto,Setsuo Takamuku,Hiroshi Sakurai P) atoms on γ-radiolysis of liquid carbon dioxide solutions of alkylbenzenes. Akira Hori Hiroyuki Matsumoto Setsuo Takamuku Hiroshi Sakurai J. Chem. Soc. Chem. Commun. 1978 16
-
4. Computational chemical analysis of the retention of phenols in reversed-phase liquid chromatographyToshihiko Hanai,Hiroyuki Hatano,Noriyuki Nimura,Toshio Kinoshita Analyst 1994 119 1167
-
5. Dienone–phenol rearrangements of bicyclic cyclohexa-2,5-dien-1-ones; kinetic studies of the importance of a multistage mechanismAnthony J. Waring,Javid Hussain Zaidi,James W. Pilkington J. Chem. Soc. Perkin Trans. 2 1981 935
526-85-2 (2,3,4-Trimethylphenol) 関連製品
- 1321-28-4(1,4-Benzenediol,dimethyl-)
- 1300-71-6(Dimethylphenol)
- 608-43-5(2,3-Xylohydroquinone)
- 527-55-9(4,5-Dimethylbenzene-1,3-diol)
- 654-42-2(2,6-Dimethylhydroquinone)
- 2416-94-6(2,3,6-Trimethylphenol)
- 697-82-5(2,3,5-Trimethyphenol)
- 700-13-0(Trimethylhydroquinone)
- 95-71-6(Methylhydroquinone)
- 527-35-5(Phenol,2,3,5,6-tetramethyl-)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量